3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide
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Overview
Description
3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a prop-2-en-1-yl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene ring with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.
Attachment of the Prop-2-en-1-yl Group: This can be achieved through a Heck reaction, where the thiophene ring is coupled with an alkene in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The thiophene ring is known for its electronic properties, making this compound a candidate for use in organic electronics and conductive polymers.
Biological Studies: The compound can be used in studies to understand the interactions between sulfonamides and biological systems, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide: can be compared with other sulfonamide-containing thiophene derivatives.
N-(prop-2-en-1-yl)thiophene-2-carboxamide: Lacks the sulfonamide group, which may result in different biological activity.
3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its electronic properties.
Uniqueness
The presence of both the sulfonamide and prop-2-en-1-yl groups in this compound makes it unique, as it combines the biological activity of sulfonamides with the electronic properties of thiophene derivatives.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-10-17-16(19)15-14(9-11-23-15)18(2)24(20,21)13-7-5-12(22-3)6-8-13/h4-9,11H,1,10H2,2-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSBXKJNROCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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